5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole
Description
5-Bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a brominated imidazole derivative featuring a 2-methoxyphenyl substituent at position 2 and a methyl group at position 1 of the imidazole core. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of imidazole derivatives, which are known for their antitumor, antimicrobial, and enzyme-inhibitory activities . The synthesis typically involves alkylation of the imidazole ring using sodium hydride and methylating agents (e.g., methyl bromide) under inert conditions, followed by bromination at position 5 . Structural characterization is performed via NMR, HRMS, and X-ray crystallography (using programs like SHELX ), confirming the substitution pattern and stereoelectronic properties critical for bioactivity.
Properties
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14-10(12)7-13-11(14)8-5-3-4-6-9(8)15-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMROUBRYNZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221505 | |
| Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-80-5 | |
| Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole typically involves multiple steps. One common method includes the bromination of 2-(2-methoxyphenyl)-1-methyl-1H-imidazole using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the imidazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole has been investigated for its potential therapeutic uses due to its structural similarity to biologically active molecules. It serves as a building block for synthesizing more complex compounds that exhibit various pharmacological activities.
Biological Activity:
- The compound has shown promise in enzyme inhibition studies and receptor binding assays. Its structural features allow it to interact effectively with various biological targets, influencing metabolic processes and potentially leading to novel therapeutic agents for conditions such as Alzheimer's disease and metabolic disorders .
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial activity against gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of halogen substitutions enhances this activity, making it a candidate for developing new antibacterial agents .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is of particular interest in drug development. For example, studies have shown that imidazole derivatives can effectively bind to melanocortin receptors, which are involved in energy homeostasis and weight regulation. This suggests potential applications in obesity treatment .
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate in polar solvents such as DMSO.
- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Case Study 1: Antimicrobial Activity Evaluation
A comprehensive screening of imidazole derivatives revealed that those with halogen substitutions displayed enhanced antibacterial properties against gram-positive bacteria. This study emphasizes the importance of structural modifications in optimizing biological activity.
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | High | MRSA |
| 2-(5-Bromo-1H-benzimidazol-2-yl)acetamide | Moderate | E. coli |
Case Study 2: Receptor Binding Studies
Interaction studies demonstrated that imidazole compounds can effectively bind to melanocortin receptors, influencing metabolic processes such as energy homeostasis. This suggests potential applications in treating obesity and related metabolic disorders.
| Compound | Binding Affinity (IC50) | Application |
|---|---|---|
| This compound | Low µM range | Obesity treatment |
| Other Imidazoles | Varies | Various |
Mechanism of Action
The mechanism by which 5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of imidazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:
Pharmacological Activity
- Antitumor Potential: The parent compound shares structural motifs with 5-hydrosulfonyl-benzimidazolones, which exhibit IC₅₀ values < 10 µM against breast cancer cell lines .
- Antimicrobial Activity : Derivatives like 5-bromo-2-phenylbenzimidazole show moderate growth inhibition (MIC 25–50 µg/mL) against Staphylococcus aureus .
- Neuropharmacology : Brominated benzimidazoles with thiophene or chlorobenzyloxy groups demonstrate serotonin receptor affinity (Kᵢ ~100 nM), suggesting CNS applications .
Physicochemical Properties
- Solubility : The methoxy group in the parent compound increases water solubility compared to halogenated analogs (e.g., 5-bromo-2-(4-bromophenyl) derivatives) .
- Thermal Stability : Methyl and methoxy substituents lower melting points (~120–150°C) relative to sulfonylpropyl derivatives (>200°C) .
Research Findings and Challenges
- Crystallographic Disorder : Bromothiophene-substituted analogs exhibit rotational disorder in crystal structures, complicating X-ray analysis .
- SAR Limitations : While bromine enhances halogen bonding, over-substitution (e.g., tri-brominated species) reduces bioavailability due to increased lipophilicity .
- Synthetic Hurdles : Pd-catalyzed C-5 arylation of imidazoles requires stringent anhydrous conditions and elevated temperatures (140°C), limiting scalability .
Biological Activity
5-Bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a methoxyphenyl group, which are critical for its interaction with biological targets. The imidazole ring is known for its role in enzyme catalysis and receptor binding, making it a versatile scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. The presence of the bromine atom enhances its lipophilicity and facilitates interactions with hydrophobic pockets in target proteins. The methoxy group may also contribute to the compound's binding affinity by forming hydrogen bonds with specific amino acid residues.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluating similar imidazole derivatives found that compounds with halogen substitutions showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against various pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | MRSA |
| 3-substituted imidazoles | 16 | MRSA |
| 5-fluoro analogue | Not active | MRSA |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving imidazole derivatives, several were evaluated against human embryonic kidney cells (HEK293). Notably, the more active anti-MRSA compounds exhibited minimal cytotoxicity, indicating a favorable therapeutic index.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A comprehensive screening of imidazole derivatives revealed that those with halogen substitutions displayed enhanced antibacterial properties against gram-positive bacteria, including MRSA. This highlights the importance of structural modifications in optimizing biological activity .
- Evaluation of Receptor Binding : Interaction studies demonstrated that imidazole compounds can effectively bind to melanocortin receptors, influencing metabolic processes such as energy homeostasis. This suggests potential applications in obesity treatment and metabolic disorders .
- Synthesis and Structure-Activity Relationship (SAR) : Research focused on the synthesis of various analogues revealed that specific substitutions on the imidazole ring significantly affect both antimicrobial potency and cytotoxicity profiles. Compounds with bromine or fluorine substitutions generally exhibited improved activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
